molecular formula C16H26 B3192575 Benzene, 1,2-dipentyl CAS No. 635-89-2

Benzene, 1,2-dipentyl

Cat. No. B3192575
CAS RN: 635-89-2
M. Wt: 218.38 g/mol
InChI Key: FQYVVSNFPLKMNU-UHFFFAOYSA-N
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Description

“Benzene, 1,2-dipentyl” is a derivative of benzene. It is a complex organic compound with the molecular formula C16H26 . It is related to 1,2-benzenedicarboxylic acid dipentylester, which is a substance of very high concern due to its CMR (carcinogenic, mutagenic or toxic for reproduction) properties .


Synthesis Analysis

The synthesis of polysubstituted benzenes like “Benzene, 1,2-dipentyl” involves a series of reactions, including bromination, Friedel-Crafts alkylation, and nitration . The order of these reactions is critical to the success of the overall synthesis scheme .


Molecular Structure Analysis

The molecular structure of “Benzene, 1,2-dipentyl” consists of a benzene ring with two pentyl groups attached to adjacent carbon atoms . The benzene ring is a cyclic structure with alternating double bonds, which gives it unique stability and reactivity characteristics .


Chemical Reactions Analysis

“Benzene, 1,2-dipentyl” can undergo various chemical reactions typical of aromatic compounds. These include electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring . The presence of the pentyl groups may influence the reactivity and the orientation of these reactions.


Physical And Chemical Properties Analysis

“Benzene, 1,2-dipentyl” has a molecular weight of 218.38 . Other physical and chemical properties such as heat capacity, viscosity, Gibbs free energy of formation, enthalpy of formation, enthalpy of fusion, and enthalpy of vaporization can be calculated using various methods .

Safety and Hazards

“Benzene, 1,2-dipentyl” is related to 1,2-benzenedicarboxylic acid dipentylester, which is classified as toxic for reproduction . Therefore, it should be handled with care, and appropriate safety measures should be taken when working with this compound.

properties

IUPAC Name

1,2-dipentylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26/c1-3-5-7-11-15-13-9-10-14-16(15)12-8-6-4-2/h9-10,13-14H,3-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYVVSNFPLKMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CC=C1CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001040118
Record name 1,2-Dipentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001040118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,2-dipentyl

CAS RN

635-89-2
Record name 1,2-Dipentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001040118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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